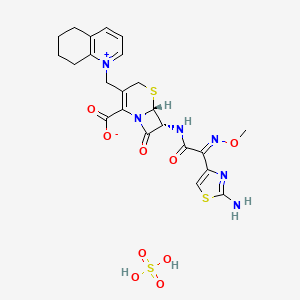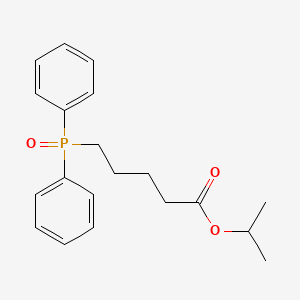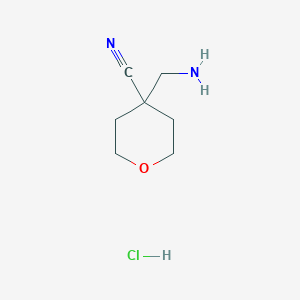
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose (TADG) is a small molecule that has been explored for a variety of applications in the scientific research field. TADG is a derivative of glucose, and has been used as a tool for studying enzymes, metabolic pathways, and for labeling of proteins.
作用机制
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose is a small molecule that is capable of binding to proteins, and it is thought to interact with proteins through hydrogen bonding and electrostatic interactions. It is believed that 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose binds to proteins by forming hydrogen bonds with amino acid side chains, and by forming electrostatic interactions with the protein’s surface.
Biochemical and Physiological Effects
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to inhibit the binding of certain proteins to other molecules. It has also been shown to affect the metabolism of glucose, and to affect the expression of certain genes.
实验室实验的优点和局限性
The use of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose in lab experiments has several advantages. It is a relatively simple and straightforward compound to synthesize, and it is relatively inexpensive. Additionally, it is a small molecule that can be readily incorporated into proteins, and it can be used to label proteins for imaging studies. However, there are some limitations to the use of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose in lab experiments. It is a relatively unstable compound, and it is susceptible to hydrolysis and oxidation. Additionally, it may not be suitable for use in certain types of experiments due to its toxic properties.
未来方向
For the use of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose in scientific research include the development of new synthesis methods, the development of new labeling techniques, and the further exploration of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential use of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose as a drug delivery system, and to explore its potential as a therapeutic agent. Additionally, further research could be conducted to explore the potential use of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose as a tool for studying proteins, and to explore its potential as a tool for studying metabolic pathways. Finally, further research could be conducted to explore the potential use of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose as a tool for imaging and diagnostics.
合成方法
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose is synthesized from D-glucose using a procedure known as the Mitsunobu reaction. This reaction involves the conversion of the hydroxyl group of D-glucose to an acetyl group, followed by the azidation of the sugar with sodium azide. The Mitsunobu reaction is an efficient method for synthesizing 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose, and it is relatively simple and straightforward.
科学研究应用
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose has been used in a variety of scientific research applications. It has been used as a tool for studying enzymes and metabolic pathways, and for labeling of proteins. It has also been used as a tracer in imaging studies to study the distribution of glucose in the body. 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose can also be used to study the structure and dynamics of proteins, and to study the binding of proteins to other molecules.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose involves the conversion of commercially available starting materials to the final product through a multi-step reaction process.", "Starting Materials": [ "2,3,4,6-tetra-O-acetyl-D-glucopyranose", "sodium azide", "acetic anhydride", "pyridine", "methanol", "diethyl ether" ], "Reaction": [ { "Step 1": "2,3,4,6-tetra-O-acetyl-D-glucopyranose is dissolved in dry methanol and sodium azide is added to the solution. The mixture is stirred at room temperature for several hours to allow for the formation of 2-azido-2-deoxy-D-glucopyranose." }, { "Step 2": "The reaction mixture is then filtered to remove any solids and the solvent is evaporated under reduced pressure to yield a white solid." }, { "Step 3": "The white solid is then dissolved in dry pyridine and acetic anhydride is added dropwise to the solution. The mixture is stirred at room temperature for several hours to allow for the acetylation of the azide group." }, { "Step 4": "The reaction mixture is then poured into ice-cold water and the resulting precipitate is filtered and washed with water and diethyl ether. The product, 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose, is obtained as a white solid." } ] } | |
CAS 编号 |
94715-66-9 |
产品名称 |
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose |
分子式 |
C₁₂H₁₇N₃O₈ |
分子量 |
331.28 |
同义词 |
2-Azido-2-deoxy-D-glucose 3,4,6-Triacetate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B1141988.png)







![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)